2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride
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Overview
Description
2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a phenyl group, and a sulfanylprop-2-enyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenyl group, and the attachment of the sulfanylprop-2-enyl moiety. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Introduction of the Phenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Attachment of the Sulfanylprop-2-enyl Moiety: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and phenyl group could play a role in binding to these targets, while the sulfanylprop-2-enyl moiety may influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[(Z)-3-phenylprop-2-enyl]propan-2-amine: Lacks the tetrazole ring and sulfanyl group.
N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine: Lacks the 2-methyl group.
2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)prop-2-enyl]propan-2-amine: Lacks the sulfanyl group.
Uniqueness
The presence of the tetrazole ring, phenyl group, and sulfanylprop-2-enyl moiety in 2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride makes it unique compared to similar compounds. These structural features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-[(Z)-3-phenyl-3-(1-phenyltetrazol-5-yl)sulfanylprop-2-enyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S.ClH/c1-20(2,3)21-15-14-18(16-10-6-4-7-11-16)26-19-22-23-24-25(19)17-12-8-5-9-13-17;/h4-14,21H,15H2,1-3H3;1H/b18-14-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARLFCMCSJCTA-NYAKATHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C(C1=CC=CC=C1)SC2=NN=NN2C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC/C=C(/C1=CC=CC=C1)\SC2=NN=NN2C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-80-4 |
Source
|
Record name | 2-Propen-1-amine, N-(1,1-dimethylethyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-, hydrochloride (1:1), (2Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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